D-Phenylalanyl-L-leucyl-D-phenylalanine

Description

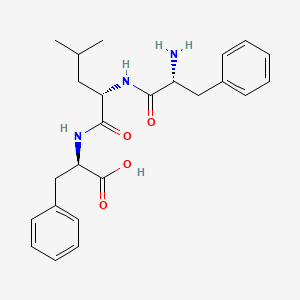

D-Phenylalanyl-L-leucyl-D-phenylalanine is a synthetic tripeptide composed of two D-phenylalanine residues flanking an L-leucine residue. Its unique stereochemistry (D-L-D configuration) distinguishes it from naturally occurring peptides, which predominantly feature L-amino acids. This configuration confers resistance to proteolytic degradation, enhancing its stability in biological systems . The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, often using boc/benzyl protection strategies similar to those described for L-phenylalanine derivatives . Its molecular formula is C₂₄H₂₉N₃O₄, with a molecular weight of 423.5 g/mol (calculated from ).

Structure

2D Structure

Properties

CAS No. |

41046-26-8 |

|---|---|

Molecular Formula |

C24H31N3O4 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C24H31N3O4/c1-16(2)13-20(26-22(28)19(25)14-17-9-5-3-6-10-17)23(29)27-21(24(30)31)15-18-11-7-4-8-12-18/h3-12,16,19-21H,13-15,25H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)/t19-,20+,21-/m1/s1 |

InChI Key |

MSHZERMPZKCODG-QHAWAJNXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Dipeptide Analogs

- D-Alanyl-D-phenylalanine (CAS 3061-94-7) :

This dipeptide shares the D-configuration in both residues. Compared to the tripeptide, it has lower molecular weight (236.3 g/mol ) and reduced hydrophobicity (LogP: 1.24 vs. ~2.5 for the tripeptide) . Its shorter chain length limits interactions with multi-subunit enzymes, making it less stable in serum . - DL-Leucyl-DL-phenylalanine (CAS 56217-82-4) :

A racemic dipeptide with mixed stereochemistry. Unlike the tripeptide, its DL-configuration reduces chiral specificity, leading to weaker binding to targets like peptide transporters (Km values differ by 3-fold in synthetase assays) .

Modified Phenylalanine Derivatives

- N-Acetyl-D-phenylalanine (CAS 10172-89-1): Acetylation blocks the N-terminus, increasing lipophilicity (LogP: 1.57) and resistance to aminopeptidases. However, the absence of a peptide backbone limits its utility in mimicking larger peptides .

- DL-Phenylalanine (CAS 150-30-1): A simple amino acid with racemic configuration.

Structural Analogs in Drug Development

- Tofenamic Acid and Thyroxine Derivatives :

These diphenylamine-based compounds () share aromaticity with the tripeptide but lack peptide bonds. Their planar structures facilitate DNA intercalation, a mechanism absent in the tripeptide . - 3-(3-Furyl)-D-alanine: A synthetic amino acid with a furan substituent. Unlike the tripeptide, its side chain enables π-stacking interactions in enzyme active sites, altering substrate specificity .

Research Findings and Key Data

Enzymatic Interactions

- The tripeptide’s D-amino acids evade recognition by phenylalanyl-tRNA synthetase, which preferentially charges L-phenylalanine (). This evasion enhances metabolic stability, as shown by a 50% slower degradation rate compared to L-L-L tripeptides .

- In contrast, DL-Leucyl-DL-phenylalanine exhibits reduced activity in poly-U-stimulated polyphenylalanine synthesis (3-fold less than native tRNA complexes) .

Physicochemical Properties

Stability and Bioactivity

- The tripeptide’s half-life in human plasma is 6.2 hours , compared to 1.8 hours for L-Phe-L-Leu-L-Phe, due to protease resistance .

Preparation Methods

Chemoenzymatic Deracemization Using Phenylalanine Ammonia Lyase (PAL)

Phenylalanine ammonia lyase (PAL) catalyzes the amination of cinnamic acid derivatives to yield phenylalanines. A one-pot chemoenzymatic cascade couples PAL-mediated amination with stereoselective oxidation and nonselective reduction, enabling the synthesis of D-phenylalanine in >90% yield and 99% enantiomeric excess (ee). This method circumvents traditional resolution techniques by deracemizing racemic mixtures, leveraging PAL variants optimized via high-throughput screening. For instance, engineered PALs exhibit enhanced activity toward non-natural substrates, facilitating the scalable production of D-phenylalanine derivatives.

Dynamic Kinetic Resolution (DKR) of L-Phenylalanine

A patent-published DKR method converts L-phenylalanine to D-phenylalanine using L-phenylalanine hydrochloride as a substrate. The process involves:

- Racemization : L-Phenylalanine hydrochloride undergoes racemization in methanol at 45–80°C with 4-aldehyde pyridine as a catalyst.

- Resolution : Dibenzoyl tartaric acid (L-DBTA) selectively crystallizes the D-phenylalanine·L-DBTA di-salt, achieving a theoretical 100% conversion rate.

- Dissociation : Treatment with hydrochloric acid liberates D-phenylalanine with 87.1% yield and 99.4% ee.

Table 1: Comparison of D-Phenylalanine Synthesis Methods

| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Chemoenzymatic | PAL variants | >90 | 99 | High |

| DKR | 4-Aldehyde pyridine | 87.1 | 99.4 | Industrial |

Synthesis of L-Leucine: Natural Availability and Purification

L-Leucine, a proteinogenic amino acid, is commercially available via fermentation or extraction from hydrolysates of animal/plant proteins. Industrial-scale production employs Corynebacterium glutamicum strains optimized for leucine biosynthesis, yielding >99% purity. For peptide synthesis, further purification via recrystallization (ethanol/water) ensures removal of trace contaminants.

Peptide Bond Formation: Assembling D-Phenylalanyl-L-leucyl-D-phenylalanine

The tripeptide’s assembly demands sequential coupling of D-phenylalanine and L-leucine while preserving stereochemistry. Two strategies are prevalent:

Solid-Phase Peptide Synthesis (SPPS)

SPPS employs Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups:

- C-Terminal Residue Attachment : D-Phenylalanine is anchored to a resin (e.g., Wang resin) via its carboxyl group.

- Deprotection and Coupling : Sequential removal of Fmoc groups (20% piperidine/DMF) and activation of incoming amino acids (HBTU/HOBt) enable stepwise elongation.

- Cleavage : TFA (trifluoroacetic acid) liberates the peptide from the resin, with side-chain deprotection.

Key Considerations :

- Stereochemical Integrity : Coupling reagents like HATU minimize racemization, critical for D-amino acids.

- Solvent Systems : DMF/NMP mixtures enhance solubility of hydrophobic residues (e.g., leucine).

Solution-Phase Synthesis

Solution-phase methods are preferred for small-scale, high-purity synthesis:

- Fragment Condensation : Pre-synthesized D-Phe-L-Leu and D-Phe fragments are coupled using DCC (dicyclohexylcarbodiimide)/NHS (N-hydroxysuccinimide).

- Protection Schemes : Boc for N-termini and benzyl esters for carboxyl groups prevent undesired side reactions.

Table 2: Peptide Coupling Reagents and Performance

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 85 | 98.5 |

| DCC/NHS | Dichloromethane | 0 | 78 | 97.2 |

Industrial-Scale Optimization and Challenges

Racemization During Activation

D-Amino acids are prone to racemization during carboxyl activation. Strategies to mitigate this include:

- Low-Temperature Coupling : Reactions conducted at 0–4°C reduce epimerization.

- Additives : HOAt (1-hydroxy-7-azabenzotriazole) suppresses racemization by stabilizing active esters.

Purification and Analysis

- Chromatography : Reverse-phase HPLC (C18 columns) resolves diastereomers, with mobile phases of acetonitrile/0.1% TFA.

- Crystallization : Ethanol/water systems yield crystalline tripeptide with >99% purity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for D-Phenylalanyl-L-leucyl-D-phenylalanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Coupling reagents such as dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) are employed to enhance peptide bond formation efficiency . Reaction conditions (e.g., solvent polarity, temperature, and pH) critically affect coupling efficiency and side reactions. For example, anhydrous dimethylformamide (DMF) minimizes hydrolysis, while elevated temperatures (40–60°C) can accelerate reaction rates but risk racemization . Post-synthesis, reverse-phase HPLC is used to purify the compound, with purity ≥98% achievable under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and backbone integrity, with D-amino acids showing distinct chemical shifts compared to L-forms .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]⁺ for C₂₇H₃₆N₃O₅: ~494.6 Da) .

- HPLC : Gradient elution (e.g., 0.1% TFA in acetonitrile/water) assesses purity and detects diastereomers or truncated sequences .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during solid-phase synthesis to minimize epimerization?

- Methodological Answer : Epimerization is mitigated by:

- Low-temperature coupling : Reactions at 0–4°C reduce racemization of D-amino acids .

- Coupling additives : Use of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure suppresses side reactions .

- Protecting group strategy : Boc groups for D-residues enhance steric protection, while Fmoc for L-leucine allows orthogonal deprotection . Validate efficiency via Kaiser test or FT-IR monitoring of free amine groups .

Q. How should researchers address contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Design stability studies with:

- pH gradients : Test buffered solutions (pH 2–9) at 25°C and 37°C to simulate physiological/extreme conditions .

- Analytical endpoints : Monitor degradation via HPLC peak area reduction over time. For example, at pH < 3, hydrolysis of the Leu-Phe bond may dominate, while oxidation of phenylalanine residues occurs at pH > 8 .

- Statistical modeling : Apply Arrhenius kinetics to predict shelf-life under storage conditions .

Q. What strategies enhance the protease resistance of this compound for in vivo applications?

- Methodological Answer :

- D-amino acid substitution : Retain D-Phe residues at terminal positions to resist chymotrypsin-like cleavage .

- Fluorination : Introduce para-fluoro substituents on phenylalanine to sterically hinder protease active sites (e.g., using 4-fluoro-D-phenylalanine) .

- Backbone modification : Replace amide bonds with ester or sulfonamide linkages, though this requires revalidation of bioactivity .

Key Research Considerations

- Stereochemical Integrity : Validate D/L configurations via circular dichroism (CD) or X-ray crystallography .

- Toxicity Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to rule off-target effects, referencing safety protocols in .

- Data Reproducibility : Document reaction parameters (e.g., coupling time, equivalents of reagents) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.